molecular formula C6H3Br2N3 B11843769 3,7-dibromo-1H-pyrazolo[3,4-c]pyridine

3,7-dibromo-1H-pyrazolo[3,4-c]pyridine

Cat. No.: B11843769
M. Wt: 276.92 g/mol
InChI Key: LKXRQEUTYWIICT-UHFFFAOYSA-N
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Description

3,7-Dibromo-1H-pyrazolo[3,4-c]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure. The presence of bromine atoms at positions 3 and 7 of the pyrazole ring adds to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-dibromo-1H-pyrazolo[3,4-c]pyridine typically involves the bromination of 1H-pyrazolo[3,4-c]pyridine. One common method is the reaction of 1H-pyrazolo[3,4-c]pyridine with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out at room temperature or under reflux conditions to achieve the desired product .

Industrial Production Methods

The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

3,7-Dibromo-1H-pyrazolo[3,4-c]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while reduction reactions can lead to the formation of amine derivatives .

Scientific Research Applications

3,7-Dibromo-1H-pyrazolo[3,4-c]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,7-dibromo-1H-pyrazolo[3,4-c]pyridine is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. For example, it may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,7-Dibromo-1H-pyrazolo[3,4-c]pyridine is unique due to the specific positioning of the bromine atoms, which can influence its reactivity and biological activity. This distinct structure allows for targeted modifications and the development of derivatives with potentially enhanced properties .

Properties

IUPAC Name

3,7-dibromo-2H-pyrazolo[3,4-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Br2N3/c7-5-3-1-2-9-6(8)4(3)10-11-5/h1-2H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKXRQEUTYWIICT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=NNC(=C21)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Br2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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